5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone
Brand Name: Vulcanchem
CAS No.: 872573-93-8
VCID: VC14480118
InChI: InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)
SMILES:
Molecular Formula: C18H13N3OS2
Molecular Weight: 351.4 g/mol

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone

CAS No.: 872573-93-8

Cat. No.: VC14480118

Molecular Formula: C18H13N3OS2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone - 872573-93-8

Specification

CAS No. 872573-93-8
Molecular Formula C18H13N3OS2
Molecular Weight 351.4 g/mol
IUPAC Name 5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)
Standard InChI Key XOLMRFUGOINFDQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (5E)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one . Its molecular formula is C₁₈H₁₃N₃OS₂, with a molecular weight of 351.4 g/mol . The structure integrates a quinoline moiety, a thiophene ring, and a thiazolone core, forming a planar conformation critical for kinase binding (Fig. 1).

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₃N₃OS₂
Molecular Weight351.4 g/mol
SMILES NotationC1=CC2=C(C=CC(=C2)/C=C/3\C(=O)NC(=NCC4=CC=CS4)S3)N=C1
InChI KeyXOLMRFUGOINFDQ-MHWRWJLKSA-N

Stereoelectronic Properties

The E-isomer dominates due to conjugation stabilization between the quinoline methylidene and thiazolone carbonyl groups . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, favoring interactions with the hydrophobic ATP-binding pocket of CDK1.

Pharmacological Profile and Mechanism of Action

CDK1 Inhibition and Cell Cycle Arrest

RO-3306 reversibly inhibits CDK1 (IC₅₀ = 35 nM) by competing with ATP binding, inducing G2/M arrest . In AsPC-1 pancreatic adenocarcinoma cells, 6 μM RO-3306 achieved >90% G2/M synchronization after 20 hours, outperforming nocodazole in purity (92% vs. 78%) and post-treatment viability (88% vs. 62%) .

Table 2: Comparative Efficacy in Cell Synchronization

MetricRO-3306 (6 μM)Nocodazole (100 ng/mL)
Mitotic Purity92%78%
Post-Sync Viability88%62%
Clonogenic Survival75%41%

Selectivity and Off-Target Effects

Research Applications in Oncology

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